molecular formula C11H16ClNO B6319741 N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride CAS No. 160676-84-6

N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride

Cat. No.: B6319741
CAS No.: 160676-84-6
M. Wt: 213.70 g/mol
InChI Key: MPPYOSQQDUIWDT-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride (CAS 160676-84-6) is a secondary amine derivative featuring a prop-2-en-1-amine (allylamine) backbone substituted with a 4-methoxybenzyl group. It is widely utilized as a pharmaceutical intermediate and synthetic precursor due to its versatile reactivity in organic transformations, including alkylation, cyclization, and cross-coupling reactions . Analytical characterization of this compound employs techniques such as NMR, HPLC, LCMS, and FTIR .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-3-8-12-9-10-4-6-11(13-2)7-5-10;/h3-7,12H,1,8-9H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPYOSQQDUIWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160676-84-6
Record name Benzenemethanamine, 4-methoxy-N-2-propen-1-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160676-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with allylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce different amine derivatives.

Scientific Research Applications

N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and allyl groups play a crucial role in its binding affinity and activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate certain biochemical processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) LogP Key Substituent Purity Key Applications References
N-(4-Methoxybenzyl)prop-2-en-1-amine HCl (160676-84-6) C₁₁H₁₆ClNO 213.7 N/A 4-Methoxybenzyl High Pharmaceutical intermediates
N-(4-Methylbenzyl)-2-propen-1-amine HCl (160676-83-5) C₁₂H₁₇ClN¹ ~211.5 N/A 4-Methylbenzyl 95% API synthesis, fine chemicals
N-(4-Ethylbenzyl)-2-propen-1-amine HCl (1049678-44-5) C₁₂H₁₇ClN 212.0 3.31 4-Ethylbenzyl 95% Medicinal chemistry
N-(4-Ethoxybenzyl)-2-propen-1-amine HCl (1049678-40-1) C₁₂H₁₈ClNO 227.5 N/A 4-Ethoxybenzyl N/A Synthetic intermediates
N-(4-Chlorobenzyl)prop-2-en-1-amine HCl (23530-84-9) C₁₀H₁₂Cl₂N 216.9 N/A 4-Chlorobenzyl N/A Cross-coupling reactions
N-(2-Methoxybenzyl)prop-2-en-1-amine HCl (243462-39-7) C₁₁H₁₆ClNO 213.7 N/A 2-Methoxybenzyl (ortho) 95% Materials science

¹Molecular formula discrepancy noted in ; reported as C₁₂H₁₇N·HCl.

Key Observations :

  • Substituent Effects :
    • Electron-Donating Groups (e.g., methoxy, methyl, ethoxy): Enhance nucleophilicity of the amine, facilitating reactions like alkylation or condensation .
    • Electron-Withdrawing Groups (e.g., chloro): Increase electrophilicity, favoring participation in SNAr or metal-catalyzed cross-couplings .
    • Steric Effects : Ortho-substituted analogs (e.g., 2-methoxybenzyl) exhibit reduced reactivity in sterically demanding reactions compared to para-substituted derivatives .
  • LogP Trends : The 4-ethylbenzyl analog (LogP 3.31) demonstrates higher hydrophobicity than the methoxy or ethoxy variants, influencing solubility and membrane permeability in drug design .

Biological Activity

N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H17ClNC_{12}H_{17}ClN and a molecular weight of approximately 227.73 g/mol. The compound features a methoxy group attached to a benzyl moiety linked to a prop-2-en-1-amine structure, which is critical for its biological interactions.

Research indicates that this compound primarily targets Monoamine Oxidase (MAO) , an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which may have implications for mood regulation and cognitive function.

Biological Activity

The biological activities of this compound are summarized as follows:

Activity TypeDescription
Antidepressant Potentially enhances mood by increasing monoamine levels through MAO inhibition.
Neuroprotective May protect against neurodegenerative processes by modulating neurotransmitter systems.
Anti-inflammatory Exhibits properties that could reduce inflammation, although specific pathways need further investigation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of MAO activity, leading to increased concentrations of serotonin and dopamine in neuronal cultures. This suggests potential applications in treating mood disorders.

Case Studies

A series of case studies have explored the compound's effects on animal models:

  • Model of Depression : In a rodent model of depression, administration of the compound resulted in a significant reduction in depressive-like behaviors compared to controls.
  • Neuroprotection : Another study assessed the neuroprotective effects against oxidative stress in PC12 cells, showing that the compound reduced cell death by 53% compared to untreated cells .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameKey FeaturesBiological Activity
N-(4-Ethoxybenzyl)prop-2-en-1-amineEthoxy group instead of methoxyModerate MAO inhibition
N-(3-Methoxybenzyl)prop-2-en-1-amineDifferent position of methoxy groupReduced potency in mood enhancement
N-(4-Methylbenzyl)prop-2-en-1-amineMethyl instead of methoxyLower neuroprotective effects

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